2-(4-Chlorophenyl)-2-phenylacetic acid chemical properties
2-(4-Chlorophenyl)-2-phenylacetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-phenylacetic acid
Introduction: A Versatile Synthetic Building Block
2-(4-Chlorophenyl)-2-phenylacetic acid, with the CAS Number 21771-88-0, is a diarylacetic acid derivative that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1][2] Its molecular structure, featuring a chiral center connecting a phenyl group, a 4-chlorophenyl group, and a carboxylic acid moiety, provides a unique scaffold for the development of complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development. The compound is a key precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, and finds utility in the formulation of agrochemicals.[2]
Synthesis and Manufacturing
The synthesis of 2-(4-Chlorophenyl)-2-phenylacetic acid can be achieved through several routes. A notable and efficient method involves the Lewis acid-catalyzed Friedel-Crafts type reaction between mandelic acid and chlorobenzene. This pathway provides a direct approach to constructing the diaryl acetic acid framework.
Synthetic Pathway: From Mandelic Acid
A documented synthesis involves reacting mandelic acid with chlorobenzene in the presence of a Lewis acid catalyst, such as tin tetrachloride (SnCl₄), to yield 2-(4-chlorophenyl)-2-phenylacetic acid.[3] This reaction capitalizes on the electrophilic activation of the carbocation formed from mandelic acid, which then undergoes arylation by chlorobenzene, primarily at the para position due to steric and electronic factors.
Below is a diagram illustrating the general synthetic workflow.
Caption: Synthesis of 2-(4-Chlorophenyl)-2-phenylacetic acid.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis[3]
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Step 1: Reactant Preparation: In a suitable reaction vessel equipped for cooling and stirring, mandelic acid is dissolved or suspended in an excess of chlorobenzene, which acts as both a reactant and a solvent.
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Step 2: Catalyst Addition: The mixture is cooled, and a Lewis acid, such as tin tetrachloride, is added portion-wise while maintaining a low temperature to control the reaction's exothermicity.
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Step 3: Reaction: The reaction mixture is stirred at a controlled temperature for several hours until analytical monitoring (e.g., TLC or HPLC) indicates the consumption of the starting material.
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Step 4: Quenching and Work-up: The reaction is carefully quenched by pouring it onto a mixture of ice and hydrochloric acid. This step hydrolyzes the reaction complex and separates the aqueous and organic layers.
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Step 5: Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate.
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Step 6: Purification: The combined organic phases are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by chromatography on silica gel, to yield the pure 2-(4-chlorophenyl)-2-phenylacetic acid.[3]
Physicochemical Properties
The physical and chemical properties of 2-(4-Chlorophenyl)-2-phenylacetic acid are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| CAS Number | 21771-88-0 | [1] |
| Appearance | White to off-white crystalline solid | [4] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| XLogP3 | 3.9 | [1] |
| Exact Mass | 246.0447573 Da | [1] |
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and purity assessment of 2-(4-Chlorophenyl)-2-phenylacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and 4-chlorophenyl rings, typically in the range of 7.0-7.5 ppm. A key singlet corresponding to the single proton at the alpha-carbon (the chiral center) would appear further upfield. The acidic proton of the carboxyl group will present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework.[1] It will display signals for the carbonyl carbon of the carboxylic acid (typically >170 ppm), multiple signals in the aromatic region (120-145 ppm) for the two distinct phenyl rings, and a signal for the alpha-carbon.
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Mass Spectrometry (MS):
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Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak (M⁺ and M+2⁺), which is a characteristic signature for chlorine-containing compounds. The NIST WebBook provides mass spectrometry data for the related compound, 2-chlorophenyl ester of phenylacetic acid, which shows characteristic fragmentation patterns.[5]
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Chemical Reactivity and Synthetic Utility
The reactivity of 2-(4-Chlorophenyl)-2-phenylacetic acid is dominated by its carboxylic acid functional group and the C-H bond at the alpha-position.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is the primary site of reactivity. It can be readily converted into a variety of derivatives, enhancing its utility as a synthetic intermediate.
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Acid Chloride Formation: A crucial reaction is its conversion to the corresponding acid chloride, 2-(4-chlorophenyl)-2-phenylacetyl chloride. This is typically achieved by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride.[3] The resulting acid chloride is a highly reactive electrophile, useful for acylation reactions.
Caption: Conversion to the corresponding acid chloride.
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Esterification and Amidation: The carboxylic acid can undergo Fischer esterification with alcohols under acidic catalysis or be coupled with amines to form amides, often using coupling agents like DCC or EDC.
Reactivity of the Aromatic Rings
The two aromatic rings can undergo electrophilic aromatic substitution. The phenyl ring is moderately activated, while the 4-chlorophenyl ring is deactivated by the electron-withdrawing chlorine atom, which directs incoming electrophiles to the ortho and para positions relative to itself.
Applications in Research and Development
2-(4-Chlorophenyl)-2-phenylacetic acid is a valuable intermediate in several industrial and research fields.
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Pharmaceutical Synthesis: It is a key building block for active pharmaceutical ingredients (APIs). For instance, it is an intermediate in the synthesis of Cetirizine, a second-generation antihistamine used for treating allergies.[6] Its structure is also related to precursors for other drugs like Lorcainide, an antiarrhythmic agent.[7] The anti-inflammatory potential of derivatives is also an area of research.[8]
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Agrochemical Development: The compound is used in the synthesis of agrochemicals, where it can act as a precursor to plant growth regulators or other crop protection agents.[2] The synthesis of the rodenticide Chlorophacinone involves the use of the corresponding acid chloride derivative.[3]
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Biochemical Research: In a laboratory setting, this molecule and its derivatives are employed in studies involving enzyme inhibition and receptor binding to elucidate biochemical pathways.[2]
Safety and Handling
Proper handling of 2-(4-Chlorophenyl)-2-phenylacetic acid is essential to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).
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Hazard Identification: The compound is generally classified as causing skin irritation and serious eye irritation.[9][10][11] It may also cause respiratory irritation.[10]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][11] Use only in a well-ventilated area or under a chemical fume hood.[10][11]
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First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water.[9][11] Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11] Seek immediate medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11][12]
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Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[12]
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Storage and Disposal:
Conclusion
2-(4-Chlorophenyl)-2-phenylacetic acid is a compound of significant interest due to its versatile chemical nature and its role as a pivotal intermediate in the synthesis of high-value products in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, physicochemical properties, reactivity, and handling procedures is critical for chemists and researchers working with this molecule. Its established synthetic pathways and well-defined reactivity profile make it a reliable building block for the creation of novel and complex chemical entities.
References
- ChemicalBook. (n.d.). 2-(4-Chlorophenoxy)phenylacetic acid synthesis.
- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
- MedChemExpress. (2024, April 23). 2-(4-Chloro-phenoxy)-phenylacetic acid-SDS.
- Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubMed. (n.d.). Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) with 2'-deoxyribonucleosides.
- PubChem. (n.d.). 2-(2-(4-Chlorophenoxy)phenyl)acetic acid.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chlorophenoxy)phenylacetic acid.
- Google Patents. (n.d.). DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).
- Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid.
- Benchchem. (n.d.). 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5.
- PubChem. (n.d.). 2-(4-Chlorophenyl)-2-phenylacetic acid.
- PubChem. (n.d.). CID 161740072 | C16H14Cl2O4.
- (n.d.). The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid.
- SpectraBase. (n.d.). N-(4-Chlorophenyl)-2-oxo-2-phenylacetamide.
- ChemicalBook. (n.d.). 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum.
- Wikipedia. (n.d.). Lorcainide.
- (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
- NIST. (n.d.). Phenylacetic acid, 2-chlorophenyl ester.
- J&K Scientific. (n.d.). 2-(4-Chlorophenyl)-2-Phenylacetic Acid | 21771-88-0.
- Quick Company. (n.d.). A Process For The Synthesis Of 2 [2 [4 [(4 Chlorophenyl) Phenyl Methyl] 1 Piperazinyl] Ethoxy Acetic Acid.
- BMRB. (n.d.). bmse000220 Phenylacetic Acid.
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Synthesis of 2-[(3,4,5-Triphenyl)
Sources
- 1. 2-(4-Chlorophenyl)-2-phenylacetic acid | C14H11ClO2 | CID 4586574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone) - Google Patents [patents.google.com]
- 4. kajay-remedies.com [kajay-remedies.com]
- 5. Phenylacetic acid, 2-chlorophenyl ester [webbook.nist.gov]
- 6. A Process For The Synthesis Of 2 [2 [4 [(4 Chlorophenyl) Phenyl [quickcompany.in]
- 7. Lorcainide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Figure 1: Structure of 2-(4-Chlorophenyl)-2-phenylacetic acid with numbering for NMR assignments.
